molecular formula C21H29N3O2S B14928541 2-[2-(1-Adamantyl)acetyl]-N~1~-(4-ethoxyphenyl)-1-hydrazinecarbothioamide

2-[2-(1-Adamantyl)acetyl]-N~1~-(4-ethoxyphenyl)-1-hydrazinecarbothioamide

Cat. No.: B14928541
M. Wt: 387.5 g/mol
InChI Key: QGBFYEUIMPWGNZ-UHFFFAOYSA-N
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Description

2-[2-(1-Adamantyl)acetyl]-N~1~-(4-ethoxyphenyl)-1-hydrazinecarbothioamide is a complex organic compound that features an adamantane core, a hydrazinecarbothioamide group, and an ethoxyphenyl group. The adamantane structure is known for its rigidity and stability, making it a valuable component in various chemical and pharmaceutical applications.

Properties

Molecular Formula

C21H29N3O2S

Molecular Weight

387.5 g/mol

IUPAC Name

1-[[2-(1-adamantyl)acetyl]amino]-3-(4-ethoxyphenyl)thiourea

InChI

InChI=1S/C21H29N3O2S/c1-2-26-18-5-3-17(4-6-18)22-20(27)24-23-19(25)13-21-10-14-7-15(11-21)9-16(8-14)12-21/h3-6,14-16H,2,7-13H2,1H3,(H,23,25)(H2,22,24,27)

InChI Key

QGBFYEUIMPWGNZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=S)NNC(=O)CC23CC4CC(C2)CC(C4)C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(1-Adamantyl)acetyl]-N~1~-(4-ethoxyphenyl)-1-hydrazinecarbothioamide typically involves multiple steps. One common method starts with the preparation of adamantane derivatives, which are then functionalized to introduce the acetyl and hydrazinecarbothioamide groups. The reaction conditions often include the use of solvents like ethanol and catalysts such as sulfuric acid or methanesulfonic acid .

Industrial Production Methods

Industrial production methods for this compound may involve the use of continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-[2-(1-Adamantyl)acetyl]-N~1~-(4-ethoxyphenyl)-1-hydrazinecarbothioamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like acetic anhydride. The reactions are typically carried out under controlled temperatures and pressures to ensure high yields and selectivity .

Major Products

The major products formed from these reactions include various adamantane derivatives, hydrazine derivatives, and substituted phenyl compounds .

Scientific Research Applications

2-[2-(1-Adamantyl)acetyl]-N~1~-(4-ethoxyphenyl)-1-hydrazinecarbothioamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an antiviral and antimicrobial agent.

    Medicine: Explored for its potential use in drug development, particularly for its antiviral properties.

    Industry: Utilized in the production of high-performance polymers and materials .

Mechanism of Action

The mechanism of action of 2-[2-(1-Adamantyl)acetyl]-N~1~-(4-ethoxyphenyl)-1-hydrazinecarbothioamide involves its interaction with specific molecular targets and pathways. The adamantane core provides rigidity and stability, allowing the compound to effectively bind to its targets. The hydrazinecarbothioamide group is believed to interact with enzymes and proteins, potentially inhibiting their activity and leading to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(1-Adamantyl)-1-pentyl-1H-indole-3-carboxamide (APICA)
  • N-(1-Adamantyl)-1-pentyl-1H-indazole-3-carboxamide (APINACA)
  • 2-(1-Adamantyl)-4-bromophenol
  • 2-(1-Adamantyl)-4-bromoanisole

Uniqueness

2-[2-(1-Adamantyl)acetyl]-N~1~-(4-ethoxyphenyl)-1-hydrazinecarbothioamide is unique due to its combination of an adamantane core with a hydrazinecarbothioamide group and an ethoxyphenyl group. This unique structure provides a balance of rigidity, stability, and reactivity, making it valuable for various applications in chemistry, biology, medicine, and industry .

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